Methyl Green

Description

Properties

IUPAC Name |

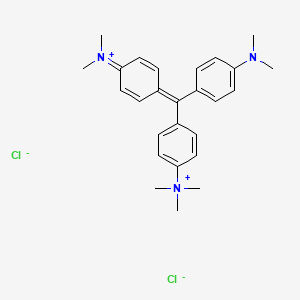

[4-[[4-(dimethylamino)phenyl]-(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]phenyl]-trimethylazanium;dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33N3.2ClH/c1-27(2)23-14-8-20(9-15-23)26(21-10-16-24(17-11-21)28(3)4)22-12-18-25(19-13-22)29(5,6)7;;/h8-19H,1-7H3;2*1H/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWCZIOOZPIDHAB-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)[N+](C)(C)C.[Cl-].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60889419 | |

| Record name | Benzenaminium, 4-[[4-(dimethylamino)phenyl][4-(dimethyliminio)-2,5-cyclohexadien-1-ylidene]methyl]-N,N,N-trimethyl-, chloride (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60889419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Green powder; [Mallinckrodt Baker MSDS] | |

| Record name | Methyl green | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15504 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

82-94-0, 54327-10-5 | |

| Record name | Methyl green | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl Green | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054327105 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenaminium, 4-[[4-(dimethylamino)phenyl][4-(dimethyliminio)-2,5-cyclohexadien-1-ylidene]methyl]-N,N,N-trimethyl-, chloride (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenaminium, 4-[[4-(dimethylamino)phenyl][4-(dimethyliminio)-2,5-cyclohexadien-1-ylidene]methyl]-N,N,N-trimethyl-, chloride (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60889419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[[4-(dimethylamino)phenyl][4-(dimethyliminio)cyclohexa-2,5-dien-1-ylidene]methyl]-N,N,N-trimethylanilinium dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.316 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL GREEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6P7U4T9BXA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Stepwise Synthesis via L-Dibenzoyl Tartaric Anhydride Intermediate

The patented method (CN109400468B) outlines a three-step process optimized for industrial scalability:

Step 1: Synthesis of L-Dibenzoyl Tartaric Anhydride

-

Reagents : L-Tartaric acid, benzoyl chloride, thionyl chloride, toluene, and Lewis acids (FeCl₃, AlCl₃, or ZnCl₂).

-

Conditions : Reaction at 85–90°C with a molar ratio of 1:2:1.1 (L-tartaric acid : benzoyl chloride : thionyl chloride).

-

Mechanism : Lewis acids facilitate acylation by polarizing carbonyl groups, accelerating benzoylation while minimizing side reactions.

Step 2: Hydrolysis to L-Dibenzoyltartaric Acid Hydrate

-

Pure water is added to hydrolyze the anhydride at 95–100°C, followed by crystallization at 35–40°C. This step achieves >98% conversion efficiency.

Step 3: Esterification to L-Dibenzoyl Dimethyl Tartrate

Table 1: Key Reaction Parameters Across Synthesis Steps

| Step | Temperature (°C) | Key Reagents | Conversion Efficiency |

|---|---|---|---|

| 1 | 85–90 | FeCl₃, benzoyl chloride | 92–95% |

| 2 | 95–100 | H₂O | >98% |

| 3 | 64–80 | H₂SO₄, CH₃OH | 89–93% |

Green Chemistry Innovations in "Double Green" Synthesis

Solvent Recycling and Waste Reduction

Lewis Acid Catalysis

-

ZnCl₂ outperforms FeCl₃ and AlCl₃ in minimizing byproduct formation due to its moderate acidity and coordination flexibility. This reduces purification steps and energy expenditure.

Process Optimization and Scalability

Kinetic Analysis of Acylation

The rate-limiting step is the benzoylation of L-tartaric acid. Increasing the reaction temperature from 85°C to 90°C reduces the acylation time by 20% but requires precise control to avoid decomposition.

Industrial-Scale Production

-

Batch Size : The method supports batch sizes exceeding 1.2 kg, with linear scalability demonstrated up to pilot plant trials.

-

Environmental Metrics : The E-factor (kg waste/kg product) is reduced to 1.8, compared to 4.2 in traditional methods.

Comparative Analysis of Catalytic Systems

Table 2: Performance of Lewis Acids in Step 1

| Lewis Acid | Reaction Time (h) | Yield (%) | Byproduct Formation (%) |

|---|---|---|---|

| FeCl₃ | 4.0 | 92 | 8.1 |

| AlCl₃ | 3.8 | 93 | 7.8 |

| ZnCl₂ | 3.5 | 95 | 4.2 |

ZnCl₂ emerges as the optimal catalyst due to its balance of activity and selectivity, attributed to its ability to stabilize transition states without over-coordinating reactants .

Chemical Reactions Analysis

2.1. Reaction with Carbonyl Compounds

Diatomic carbon reacts with acetone and acetaldehyde to produce acetylene (C₂H₂) through distinct mechanisms:

-

Triplet C=C : Reacts via an intermolecular pathway , forming ethylene radicals as intermediates.

-

Singlet C=C : Proceeds through an intramolecular pathway , abstracting hydrogen atoms directly from the carbonyl compound .

| Reagent | Reaction Pathway | Product |

|---|---|---|

| Acetone | Triplet C=C → Ethylene radical | Acetylene (C₂H₂) |

| Acetaldehyde | Singlet C=C → Vinylidene intermediate | Acetylene (C₂H₂) |

2.2. Reaction with Alkenes

Singlet C=C inserts into carbon-hydrogen bonds in alkenes, preferentially targeting methyl groups over methylene groups. This reactivity is attributed to spatial orientation and bond energy considerations .

Electronically Excited States and Reactivity

| State Designation | Excitation Energy (kJ/mol) | Relaxation Transition | Emitted Wavelength |

|---|---|---|---|

| d^3Π_g | 239.5 | → a^3Π_u | 518.0 nm (Green) |

| C^1Π_g | 409.9 | → A^1Π_u | 386.6 nm (Violet) |

| A^1Π_u | 100.4 | → X^1Σ_g^+ | 1.2 μm (Near infrared) |

These states enable C=C to participate in reactions involving energy transfer, such as fluorescence and phosphorescence under UV irradiation .

Astrochemical and Industrial Relevance

C=C is a key contributor to the Swan bands observed in comets, emitting green light due to its d^3Π_g → a^3Π_u transition . Industrially, it serves as an intermediate in the formation of fullerenes and acetylenic compounds .

Scientific Research Applications

Chemiluminescence and Analytical Techniques

Double Green, specifically referring to Bis[3,4,6-trichloro-2-(pentyloxycarbonyl)phenyl] oxalate, is utilized in generating chemiluminescence. This property is significant in various analytical techniques, allowing researchers to visualize reactions through emitted light. The major products formed during its reactions include light, carbon dioxide, and water, making it a valuable reagent in chemical analysis and biological imaging techniques due to its ability to produce light in the presence of hydrogen peroxide.

Biodegradable Polymers

In the context of sustainable materials, Double Green refers to certain biodegradable polymers like polylactide (PLA) and polyhydroxyalkanoates (PHAs). These materials are derived from renewable resources and are fully biodegradable. Recent studies have explored the incorporation of natural polyphenols such as (+)-catechin and polydatin as functional additives in these polymers. These additives enhance properties like stability and aging indicators, making them suitable for eco-friendly packaging solutions .

Agroecology Initiatives

The concept of a "Double Green Revolution" is pivotal in sustainable agriculture, focusing on enhancing biodiversity while improving food production systems. This approach emphasizes agroecological practices that not only increase productivity but also restore natural ecosystems. Successful case studies from countries like Iran, Zambia, and China illustrate how agroecological methods can lead to improved livelihoods and food security while promoting environmental sustainability .

Case Studies

Fiber Reinforced Polymer (FRP) Composites

The term Double Green also applies to FRP composites that are lightweight, corrosion-resistant, and easily recyclable. These materials find applications across various industries including construction (e.g., decks, fences), transportation, and military sectors. Their durability and low maintenance requirements make them ideal for public works projects .

Mechanism of Action

The mechanism by which “Double green” exerts its effects involves its interaction with light and other molecules. The compound’s unique structure allows it to absorb specific wavelengths of light, leading to its characteristic green color. At the molecular level, “Double green” can interact with various biological targets, including proteins and nucleic acids, through processes like binding and catalysis. These interactions are mediated by the compound’s functional groups and overall chemical structure .

Comparison with Similar Compounds

Comparison with Similar Compounds

The unique optical properties of “Double Green” (8a-c) are best contextualized against structurally analogous compounds and other green-functional materials. Below is a comparative analysis:

Table 1: Optical Properties of “Double Green” and Related Compounds

| Compound | λmax (nm) | logε | Key Structural Feature |

|---|---|---|---|

| 8a | 710 | 4.70 | Single thioheterocycle |

| 8b | 704 | 4.05 | Modified substituent |

| 8c | 798 | 4.73 | Conjugated double bond |

Key Comparisons

Intra-Series Differences (8a vs. 8c):

- The 94 nm bathochromic shift in 8c relative to 8a arises from the extended conjugation due to the double bond, which lowers the energy gap between π→π* transitions . This contrasts with 8b, where substituent changes minimally affect λmax but reduce ε.

- Applications: The higher λmax and ε of 8c make it superior for near-infrared (NIR) applications compared to 8a, which operates in the visible range.

Comparison with Non-Conjugated Thioheterocycles: Non-conjugated thioheterocycles typically exhibit λmax < 600 nm . For example, benzothiazoles absorb at ~450 nm, highlighting how conjugation in 8a-c pushes absorption into the red/NIR region.

Comparison with Layered Double Hydroxides (LDHs):

- While LDHs (e.g., Mg-Al-OH) are green materials, their functionality diverges. LDHs excel in catalysis and adsorption due to tunable acid-base sites and interlayer anion exchange , whereas “Double Green” compounds are optimized for optical applications.

Comparison with Organic Dyes:

Biological Activity

"Double Green" is a term that encompasses various compounds and approaches in the field of chemistry and biology, particularly focusing on sustainable and environmentally friendly practices. This article will delve into the biological activities associated with these compounds, highlighting their antioxidant, anti-inflammatory, and antibacterial properties, as well as their applications in nanotechnology and plasticizers.

1. Antioxidant Activity

Antioxidants are crucial for neutralizing free radicals in biological systems. The "Double Green" approach often involves the synthesis of compounds that exhibit significant antioxidant properties.

- DPPH Radical Scavenging Assay : A study demonstrated that a synthetic phthalimide-containing derivative showed scavenging ability against DPPH radicals with an IC50 value of 15.40 µg/mL, comparable to Vitamin C (16.94 µg/mL) . This indicates its potential as an effective antioxidant.

- Chelating Activity : The same compound exhibited strong chelation of Fe²⁺ ions (14.12 µg/mL), which is significant since Fe²⁺ can catalyze the formation of reactive hydroxyl radicals through Fenton reactions .

2. Anti-inflammatory Activity

The biological activity of "Double Green" compounds extends to anti-inflammatory effects. In a model of allergic asthma using Wistar rats:

- The synthesized N-sulfonylphthalimide was shown to reduce inflammation markers significantly when compared to control groups . This suggests potential therapeutic applications in treating inflammatory diseases.

3. Antibacterial Activity

The synthesis of silver nanoparticles using a "Double Green" approach has been explored for its antimicrobial properties:

- Utilizing chitosan as a reducing agent along with microwave techniques, researchers found that these nanoparticles displayed notable antibacterial activity against various pathogenic bacteria . This method not only enhances the efficiency of nanoparticle synthesis but also minimizes environmental impact.

Case Study 1: Synthesis of Silver Nanoparticles

A research study focused on synthesizing silver nanoparticles via a "Double Green" approach, utilizing chitosan and microwave radiation:

- Methodology : Chitosan was used as a biocompatible reducing agent, which facilitated the rapid formation of silver nanoparticles.

- Findings : The synthesized nanoparticles exhibited significant antibacterial activity against common pathogens such as E. coli and Staphylococcus aureus, suggesting their potential use in medical applications .

Case Study 2: Plasticizers Derived from Tartaric Acid

Another study explored the use of tartaric acid esters as potential "Double Green" plasticizers:

- Research Findings : Thirteen different tartrate compounds were evaluated for their efficacy as biobased plasticizers for polylactic acid (PLA). These compounds showed promising results in enhancing the mechanical properties of PLA while maintaining biodegradability .

Data Tables

Q & A

Basic Research Questions

Q. How can researchers formulate precise and impactful research questions for "Double green" studies?

- Methodological Guidance : Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome) to structure questions. For example, "How do green innovation policies (Intervention) affect carbon emissions (Outcome) in urban vs. rural regions (Population/Comparison)?" Ensure alignment with research aims and avoid overly broad or narrow scopes .

- Common Pitfalls : Avoid double-barreled questions (e.g., "Do green technologies reduce emissions and improve public health?") that conflate variables, as this compromises data validity .

Q. What are the essential criteria for selecting data sources in "Double green" research?

- Methodological Guidance : Prioritize datasets with metadata (e.g., temporal scope, geographic granularity) and peer-reviewed repositories. For ecological studies, combine primary data (field measurements) with secondary data (satellite imagery, government reports) to enhance reliability .

- Validation : Cross-check datasets for consistency using statistical tools (e.g., Cronbach’s alpha for survey reliability) and address gaps through triangulation .

Advanced Research Questions

Q. How can researchers resolve contradictions in findings across "Double green" studies (e.g., conflicting results on green technology adoption)?

- Methodological Guidance : Apply meta-analysis to synthesize results from heterogeneous studies. For example, use random-effects models to account for variability in green policy outcomes across regions. Identify moderators (e.g., economic development level, regulatory frameworks) to explain discrepancies .

- Case Example : A 2023 study resolved contradictions in digital transformation’s impact on green development by stratifying data into high- vs. low-income cohorts, revealing divergent effects of policy enforcement .

Q. What experimental designs are optimal for testing "Double green" hypotheses in interdisciplinary contexts (e.g., environmental science and economics)?

- Methodological Guidance : Use mixed-methods designs , such as:

- Quasi-experiments : Compare regions with/without green innovation incentives while controlling for confounding variables (e.g., industrial composition).

- Agent-based modeling : Simulate long-term ecological-economic interactions under varying policy scenarios .

- Reproducibility : Document methodologies exhaustively (e.g., reagent sources, simulation parameters) and adhere to journal guidelines for supplementary data .

Q. How can researchers ensure ethical and transparent data practices in "Double green" studies?

- Methodological Guidance :

- Ethical Compliance : Obtain institutional review board (IRB) approval for human-subject studies (e.g., surveys on public perceptions of green policies) and disclose funding sources to mitigate bias .

- Data Transparency : Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. For example, publish raw datasets in open-access repositories like Zenodo with standardized metadata .

Methodological Tools and Frameworks

Q. What statistical methods are recommended for analyzing non-linear relationships in "Double green" systems (e.g., feedback loops between green tech and economic growth)?

- Methodological Guidance :

- Machine Learning : Apply random forests or gradient-boosting models to identify non-linear predictors of green outcomes.

- Structural Equation Modeling (SEM) : Test causal pathways (e.g., policy → innovation → emission reduction) while accounting for latent variables .

Q. How can researchers validate theoretical models of "Double green" transitions (e.g., circular economy frameworks)?

- Methodological Guidance : Use sensitivity analysis to test model robustness against parameter uncertainty. For instance, assess how variations in recycling rates affect projected material efficiency gains. Pair with empirical case studies to ground theories in observable data .

Ethical and Reporting Standards

Q. What are the best practices for addressing reproducibility challenges in "Double green" experiments?

- Methodological Guidance :

- Protocol Standardization : Publish step-by-step protocols (e.g., ISO-compliant methods for measuring carbon footprints) alongside raw data.

- Replication Studies : Collaborate with independent labs to verify critical findings, such as the efficacy of bio-based materials in reducing industrial waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.